

## A meta-analysis of the efficacy of Velufenacin in OAB clinical trials

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Compound of Interest		
Compound Name:	Velufenacin	
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# Velufenacin in Overactive Bladder (OAB): A Meta-Analytic Comparison

A comprehensive guide for researchers and drug development professionals, this report synthesizes clinical trial data on **Velufenacin** and compares its efficacy and safety profile with other leading treatments for overactive bladder (OAB). The analysis is based on a systematic review of published clinical trial results and meta-analyses.

**Velufenacin** (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of OAB.[1][2] Preclinical studies have suggested that **Velufenacin** exhibits high selectivity for the M3 receptor in the bladder over salivary glands, potentially offering a favorable side-effect profile, particularly concerning dry mouth, a common adverse event associated with antimuscarinic agents.[1] A Phase 2 clinical trial has been completed, and a Phase 3 trial was recently concluded in South Korea in June 2024, with results pending public release.[3] This guide provides a meta-analytic comparison of **Velufenacin**'s Phase 2 clinical trial data against established OAB therapies, including the antimuscarinic solifenacin and the beta-3 adrenergic agonists mirabegron and vibegron.

## Comparative Efficacy of Velufenacin and Alternatives

The following tables summarize the key efficacy endpoints from clinical trials of **Velufenacin** and comparator drugs. Data for **Velufenacin** is derived from its Phase 2 clinical trial, while data



for solifenacin, mirabegron, and vibegron are sourced from meta-analyses of their respective clinical trials.

Table 1: Change from Baseline in Mean Number of Micturitions per 24 Hours

Treatment	Dosage(s)	Mean Change from Baseline Comparator(s)		Source(s)	
Velufenacin	2.5 mg	-1.22	Placebo: -1.01	[1]	
5 mg	-1.67*	Placebo: -1.01			
Solifenacin	5 mg	Significant reduction vs. Placebo placebo		Phase 2 Velufenacin Trial	
5 mg, 10 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis		
Mirabegron	25 mg, 50 mg	Statistically significant reduction vs. placebo		Meta-analysis	
Vibegron	75 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis	

<sup>\*</sup>p=0.0413 vs. placebo at 12 weeks

Table 2: Change from Baseline in Mean Number of Urgency Episodes per 24 Hours



Treatment	Dosage(s)	Mean Change from Baseline		Source(s)	
Velufenacin	5 mg	Significant reduction*	Placebo		
Solifenacin	5 mg, 10 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis	
Mirabegron	25 mg, 50 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis	
Vibegron	75 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis	

<sup>\*</sup>p=0.0278 at 4 weeks and p=0.0092 at 8 weeks vs. placebo

Table 3: Change from Baseline in Mean Number of Urgency Incontinence Episodes per 24 Hours



Treatment	Dosage(s)	Efficacy	Comparator(s)	Source(s)
Velufenacin	2.5 mg, 5 mg	Data not yet available from published Phase 2 results	-	
Solifenacin	5 mg, 10 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis
Mirabegron	25 mg, 50 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis
Vibegron	75 mg	Statistically significant reduction vs. placebo	Placebo	Meta-analysis

### **Comparative Safety and Tolerability**

The safety profile of a drug is a critical determinant of its clinical utility and patient adherence. The following table outlines the incidence of common adverse drug reactions (ADRs) associated with **Velufenacin** and its comparators.

Table 4: Incidence of Common Adverse Drug Reactions (%)



Adverse Drug Reactio n	Velufen acin 2.5 mg	Velufen acin 5 mg	Solifena cin 5 mg	Mirabeg ron	Vibegro n	Placebo	Source( s)
Dry Mouth	6.67% (as part of all ADRs)	18.42% (as part of all ADRs)	17.33% (as part of all ADRs)	Lower incidence than antimusc arinics	Lower incidence than antimusc arinics	3.95% (as part of all ADRs)	, Meta- analyses
Constipat ion	Not specified	Not specified	Higher rate than tolterodin e	Lower incidence than antimusc arinics	Lower incidence than antimusc arinics	Not specified	Meta- analyses
Hyperten sion	Not specified	Not specified	Not specified	Potential risk, requires monitorin g	Lower risk than Mirabegr on	Not specified	Meta- analyses
Urinary Tract Infection	Not specified	Not specified	Higher incidence with 10mg dose	Similar to placebo	Similar to placebo	Not specified	Meta- analyses

Note: ADR data for **Velufenacin** is from the Phase 2 trial and represents the percentage of patients experiencing any adverse drug reaction, not specifically dry mouth.

## **Experimental Protocols**

The clinical development of drugs for OAB follows a structured pathway to ensure the robust evaluation of efficacy and safety. A typical Phase 3 clinical trial protocol for an OAB drug, based on the **Velufenacin** trial and general guidelines, is outlined below.

#### 1. Study Design:



- Randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.
- 2. Patient Population:
- Adults (typically ≥18 or 19 years) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months).
- Inclusion criteria often include a minimum number of micturitions and urgency episodes per 24 hours, with or without urgency incontinence, documented in a patient diary during a run-in period.
- Exclusion criteria typically include significant stress incontinence, urinary retention, and other urological or neurological conditions that could confound the results.
- 3. Interventions:
- Investigational drug at one or more dose levels (e.g., Velufenacin 2.5 mg and 5 mg).
- Placebo control.
- Active comparator (e.g., Solifenacin 5 mg) to establish non-inferiority or superiority.
- 4. Study Duration:
- Typically 12 weeks of treatment, which is considered a standard duration for assessing the efficacy of OAB medications.
- 5. Endpoints:
- Primary Endpoint: The primary measure of efficacy is usually the change from baseline in the mean number of micturitions per 24 hours at the end of the treatment period.
- Secondary Endpoints: These often include:
  - Change from baseline in the mean number of urgency episodes per 24 hours.
  - Change from baseline in the mean number of urgency incontinence episodes per 24 hours.



- Change from baseline in the mean volume voided per micturition.
- Patient-reported outcomes, such as quality of life questionnaires (e.g., Overactive Bladder Questionnaire - OAB-q).

#### 6. Data Collection:

- Patient diaries (paper or electronic) are a cornerstone of OAB trials for recording micturitions, urgency episodes, and incontinence events.
- Safety assessments include the monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.

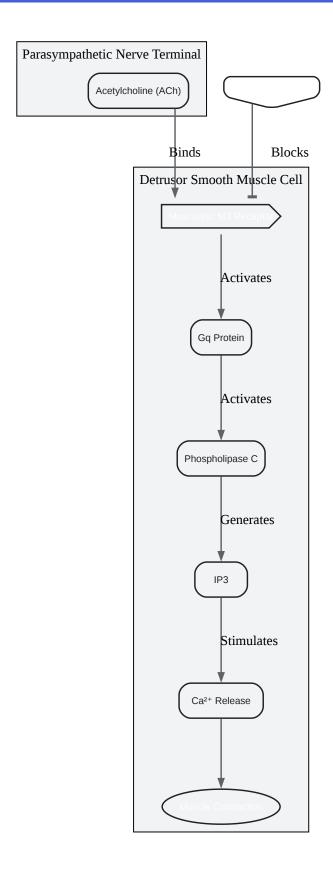
### **Signaling Pathways and Mechanisms of Action**

The pharmacological treatment of OAB primarily targets the muscarinic receptors or the beta-3 adrenergic receptors in the bladder detrusor muscle.

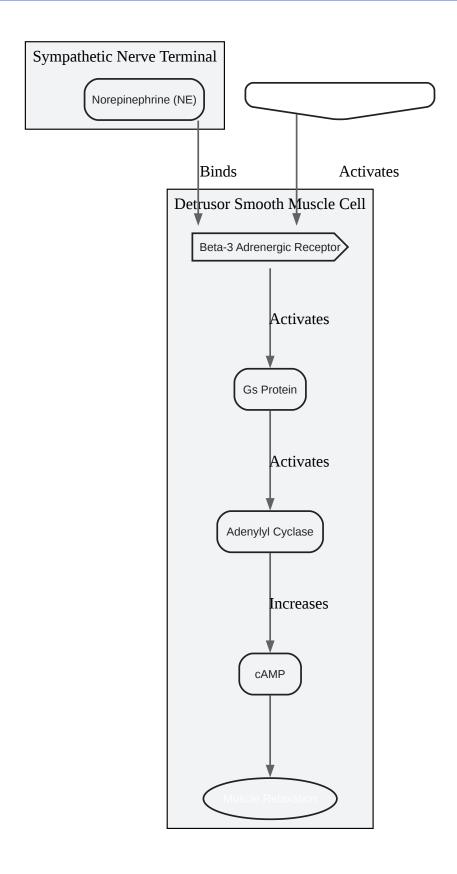
## Muscarinic M3 Receptor Antagonism (Velufenacin, Solifenacin)

**Velufenacin** and solifenacin are competitive antagonists of the muscarinic M3 receptor. In OAB, parasympathetic nerve activity leads to the release of acetylcholine (ACh), which binds to M3 receptors on the detrusor muscle, causing involuntary contractions. By blocking these receptors, muscarinic antagonists inhibit these contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency.

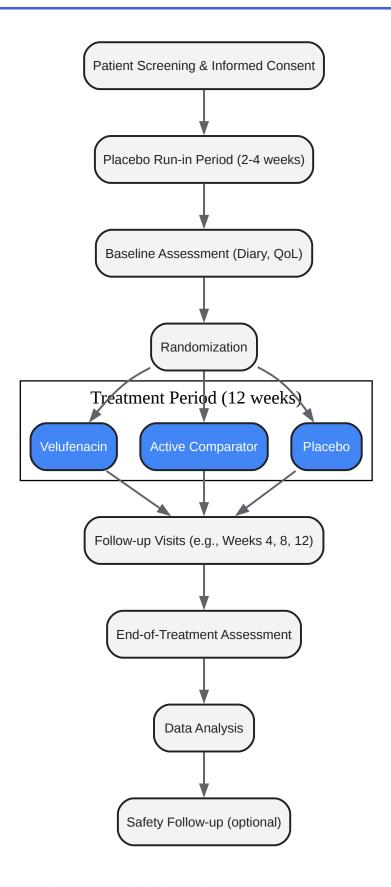












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### References

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